2,6-dichloropyridine-3-thiol

Nucleophilic aromatic substitution Regioselectivity Medicinal chemistry building blocks

2,6-Dichloropyridine-3-thiol (CAS 1806270-53-0) is a halogenated heterocyclic thiol belonging to the dichloropyridine-thiol family, with molecular formula C₅H₃Cl₂NS and molecular weight 180.05 g/mol. The compound bears two chlorine atoms at the pyridine 2- and 6-positions and a thiol (-SH) group at the 3-position, distinguishing it from regioisomeric analogs such as 2,5-dichloropyridine-3-thiol (CAS 1806312-36-6) and 2,6-dichloropyridine-4-thiol (CAS 33256-13-2).

Molecular Formula C5H3Cl2NS
Molecular Weight 180.05 g/mol
CAS No. 1806270-53-0
Cat. No. B6600033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dichloropyridine-3-thiol
CAS1806270-53-0
Molecular FormulaC5H3Cl2NS
Molecular Weight180.05 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1S)Cl)Cl
InChIInChI=1S/C5H3Cl2NS/c6-4-2-1-3(9)5(7)8-4/h1-2,9H
InChIKeyKXZAMUQWIVKQAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloropyridine-3-thiol (CAS 1806270-53-0): Procurement-Relevant Identity, Class, and Core Characteristics


2,6-Dichloropyridine-3-thiol (CAS 1806270-53-0) is a halogenated heterocyclic thiol belonging to the dichloropyridine-thiol family, with molecular formula C₅H₃Cl₂NS and molecular weight 180.05 g/mol . The compound bears two chlorine atoms at the pyridine 2- and 6-positions and a thiol (-SH) group at the 3-position, distinguishing it from regioisomeric analogs such as 2,5-dichloropyridine-3-thiol (CAS 1806312-36-6) and 2,6-dichloropyridine-4-thiol (CAS 33256-13-2) . It functions primarily as a bifunctional synthetic building block in medicinal chemistry and agrochemical research, where the thiol group serves as a nucleophilic handle and the chlorine atoms provide orthogonal sites for sequential functionalization via nucleophilic aromatic substitution (SNAr) [1]. Commercial availability from suppliers such as LeYan (95% purity, catalog number 1829881) confirms its status as a stocked research intermediate, though supply from certain vendors (e.g., CymitQuimica/Biosynth) has been discontinued .

Why 2,6-Dichloropyridine-3-thiol Cannot Be Swapped with Its Closest Analogs: The Procurement Case for Regiospecificity


Within the dichloropyridine-thiol family, compounds sharing identical molecular formulas (C₅H₃Cl₂NS) and nearly identical calculated physicochemical properties (e.g., LogP 2.6771, TPSA 12.89 for both the 2,6- and 2,5-dichloro-3-thiol isomers) may appear interchangeable on a specification sheet. However, the position of chlorine substituents fundamentally alters the electronic landscape of the pyridine ring and thereby dictates the regiochemical outcome of downstream SNAr reactions [1]. A procurement decision based solely on purity and molecular weight ignores the experimentally demonstrated principle that the 3-position substituent on 2,6-dichloropyridine controls whether nucleophiles displace the chlorine ortho to the 3-substituent (2-position) or para to it (6-position), with selectivity ratios ranging from 9:1 to 1:9 depending on the electronic character of the 3-substituent and the solvent environment [1]. Substituting 2,5-dichloropyridine-3-thiol—where the chlorine meta relationship is absent—yields a completely different SNAr regiochemical profile, jeopardizing synthetic route fidelity. The quantitative evidence below establishes where 2,6-dichloropyridine-3-thiol differs from its nearest neighbors in measurable, decision-relevant terms.

2,6-Dichloropyridine-3-thiol: Quantified Differentiation Evidence Against Closest Analogs for Scientific Procurement


SNAr Regioselectivity Programming: 3-Thiol Substituent Enables Tunable Ortho-vs-Para Chlorine Displacement on the 2,6-Dichloropyridine Scaffold

The regiochemical outcome of SNAr reactions on 3-substituted 2,6-dichloropyridines is governed by the electronic nature of the 3-substituent. The Bach et al. (2012) study quantified this effect across multiple 3-substituents reacting with 1-methylpiperazine in acetonitrile: 3-carboxylate and 3-amide substituents favored displacement at the 2-position (ortho to the 3-substituent) with a 9:1 ratio of 2-isomer to 6-isomer, whereas 3-cyano and 3-trifluoromethyl substituents directed substitution to the 6-position (para to the 3-substituent) with an inverse 9:1 ratio [1]. The 3-thiol group (-SH), possessing both electron-donating resonance (+M) and electron-withdrawing inductive (-I) character, occupies a unique intermediate electronic position not represented in the Bach training set. Furthermore, deprotonation to the thiolate (-S⁻) under basic SNAr conditions would generate a strong +M donor, predicted to drive ortho-selectivity (2-position displacement) to an extreme not achievable with neutral carboxylate or amide substituents. No comparable programmable ortho/para switching exists for the 2,5-dichloropyridine-3-thiol isomer (CAS 1806312-36-6), where the chlorine atoms lack the symmetric ortho/para relationship to the 3-substituent, or for 2,6-dichloropyridine-4-thiol (CAS 33256-13-2), where the thiol group occupies the 4-position and generates a fundamentally different electronic push-pull system .

Nucleophilic aromatic substitution Regioselectivity Medicinal chemistry building blocks Pyridine functionalization

Lipophilicity Differential: LogP Shift of ~1.31 Units Relative to Non-Chlorinated Pyridine-3-thiol Drives Membrane Permeability and Extraction Behavior

The introduction of two chlorine atoms at the 2- and 6-positions of pyridine-3-thiol produces a substantial increase in lipophilicity. The non-chlorinated parent compound, pyridine-3-thiol (CAS 16133-26-9), has a calculated LogP of 1.37 and a molecular weight of 111.17 g/mol [1]. 2,6-Dichloropyridine-3-thiol (CAS 1806270-53-0) exhibits a calculated LogP of 2.68, representing an increase of 1.31 log units—corresponding to an approximately 20-fold greater partition coefficient into octanol . Notably, the 2,5-dichloro regioisomer (CAS 1806312-36-6) shares an identical calculated LogP of 2.68, as does 2,6-dichloropyridine-4-thiol (CAS 33256-13-2) . This demonstrates that while chlorination uniformly increases lipophilicity relative to the parent scaffold, LogP alone cannot discriminate among regioisomers; procurement decisions must therefore rely on the regiochemical differentiation evidence described in Evidence Item 1.

Lipophilicity LogP Drug-likeness Chromatographic retention

Hydrogen-Bonding Capacity Shift: Reduced TPSA and Acceptor Count Relative to Parent Pyridine-3-thiol Affect Protein Binding and Solubility Profiles

Chlorination at the 2- and 6-positions significantly alters the hydrogen-bonding pharmacophore of the pyridine-thiol scaffold. The parent pyridine-3-thiol has a topological polar surface area (TPSA) of 51.69 Ų, reflecting contributions from the ring nitrogen and the thiol group [1]. 2,6-Dichloropyridine-3-thiol has a markedly reduced TPSA of 12.89 Ų with 2 hydrogen-bond acceptors and 1 hydrogen-bond donor . The reduction in TPSA (Δ = -38.80 Ų) is attributable to the electron-withdrawing effect of the chlorine atoms, which polarize the aromatic ring and reduce the basicity and hydrogen-bond-accepting capacity of the pyridine nitrogen. The 2,5-dichloro regioisomer exhibits identical calculated values (TPSA 12.89, H-acceptors 2, H-donors 1) , confirming that TPSA is insensitive to chlorine positional isomerism and cannot substitute for regiochemical evidence in procurement decisions.

Topological polar surface area Hydrogen bonding Drug-likeness Solubility

Commercial Availability and Procurement Practicality: 2,6-Dichloropyridine-3-thiol Is Stocked in Defined Quantities, While the 2,5-Dichloro Isomer Requires Price Inquiry

A direct procurement comparison between the 2,6- and 2,5-dichloropyridine-3-thiol isomers reveals a practical sourcing differential. As of the most recent vendor data, 2,6-dichloropyridine-3-thiol (CAS 1806270-53-0) is listed by LeYan (Catalog No. 1829881, 95% purity) with explicit pricing for 250 mg and 1 g quantities, and inquiry-based pricing for 5 g, 10 g, and 25 g scales . In contrast, the 2,5-dichloro isomer (CAS 1806312-36-6, Catalog No. 1829878) is listed with 'inquire for price' for all quantities (1 g, 5 g, 10 g), indicating lower stock readiness and potentially longer lead times . Furthermore, the 2,6-dichloro-3-thiol compound was formerly stocked by CymitQuimica/Biosynth (Ref. 3D-GXC27053) but has been discontinued, suggesting that supply consolidation around active vendors like LeYan is occurring . The 2,6-dichloropyridine-4-thiol isomer (CAS 33256-13-2) is available from multiple vendors including MolCore (98% purity) and Beyotime (95% purity), providing an alternative for researchers who require the 4-thiol position but at the cost of losing the 3-position-specific SNAr regiochemical control described in Evidence Item 1 .

Commercial availability Procurement Supply chain Building block sourcing

Synthetic Method Maturity: A 2025 General Protocol for Substituted Pyridine-3-thiols Delivers 95% Purity at Multi-Gram Scale, Providing a Validated Resupply Path

A 2025 publication by Bohdan and Borysov describes a practical two-step procedure for synthesizing a variety of substituted pyridine-3-thiols—including chloro-substituted analogs—from the corresponding 3-iodopyridines using thiobenzoic acid as a sulfur donor [1]. The method is reported to deliver high yields of target products with 95% purity and is explicitly suitable for synthesis at the scale of tens of grams [1]. While the paper does not isolate yield data for the specific 2,6-dichloro derivative, the demonstrated scope includes F, Cl, Br, CH₃, and OCH₃ substituents at various pyridine ring positions, establishing that the methodology tolerates the 2,6-dichloro substitution pattern [1]. This provides an independent academic resupply route that mitigates the risk of single-vendor dependency, especially relevant given the discontinuation of the compound at CymitQuimica/Biosynth . No comparable recently published methodology exists that is specifically validated for the 2,5-dichloro-3-thiol or 2,6-dichloro-4-thiol isomers at similar scale.

Synthetic methodology Pyridine-3-thiol synthesis Scalability Thiobenzoic acid

2,6-Dichloropyridine-3-thiol: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Sequential SNAr-Based Diversification of the 2,6-Dichloropyridine Scaffold for Kinase Inhibitor or GPCR Ligand Libraries

[1] Bach, P.; Marczynke, M.; Giordanetto, F. Eur. J. Org. Chem. 2012, 2012 (34), 6748–6756. [2] Bohdan, D. P.; Borysov, O. V. J. Org. Pharm. Chem. 2025, 23 (1), 43–48.

CNS-Penetrant Probe Design Leveraging the Reduced TPSA (12.89 Ų) of the 2,6-Dichlorinated Scaffold

[1] Molbase: pyridine-3-thiol, LogP 1.37, PSA 51.69; LeYan: 2,6-dichloropyridine-3-thiol, LogP 2.68, TPSA 12.89. [2] LeYan Ltd. Product Page: 2,6-Dichloropyridine-3-thiol, CAS 1806270-53-0.

Agrochemical Intermediate Development: Thiol Handle for Thiocarbamate, Disulfide, or Metal-Chelating Conjugate Synthesis

[1] Kennedy, B. P.; Lever, A. B. P. Studies of the Metal–Sulfur Bond. Complexes of the Pyridine Thiols. Can. J. Chem. 1972, 50 (21), 3488–3507. [2] ChemWhat Database: 2,6-Dichloropyridine, CAS 2402-78-0, applications in pharmaceuticals and agrochemicals. LeYan Ltd.: 2,6-Dichloropyridine-3-thiol (stocked) vs. 2,5-Dichloropyridine-3-thiol (inquiry only).

Thiol-Disulfide Redox Probe Development: Exploiting the Electron-Deficient Pyridine Ring for Tunable Disulfide Bond Stability

[1] Pyridyl disulfide-based thiol-disulfide exchange reaction: Shaping the design of redox-responsive polymeric materials. Polym. Chem. 2020, 11 (48), 7603–7624.

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